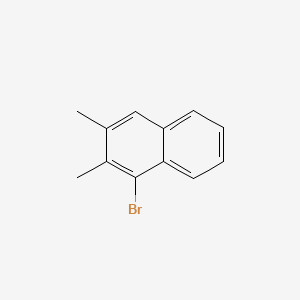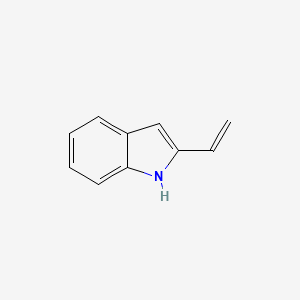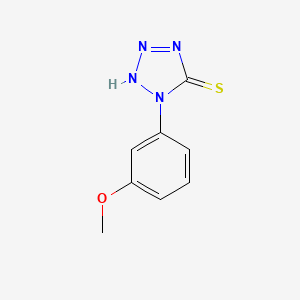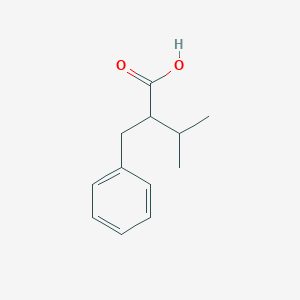
2-Benzyl-3-methylbutanoic acid
Overview
Description
2-Benzyl-3-methylbutanoic acid is an organic compound with the molecular formula C12H16O2 It is a carboxylic acid featuring a benzyl group attached to the second carbon and a methyl group attached to the third carbon of the butanoic acid chain
Mechanism of Action
Target of Action
It’s structurally similar to 3-methylbutanoic acid, also known as β-methylbutyric acid or isovaleric acid , which is known to inhibit the synthesis of saturated fatty acids .
Mode of Action
Based on its structural similarity to 3-methylbutanoic acid, it may interact with its targets by forming amide, ester, anhydride, and chloride derivatives .
Biochemical Pathways
It’s structurally similar to 3-methylbutanoic acid, which is involved in various reactions such as the formation of amide, ester, anhydride, and chloride derivatives .
Pharmacokinetics
It’s structurally similar to 3-methylbutanoic acid, which is a volatile organic compound . This suggests that 2-Benzyl-3-methylbutanoic acid might also have similar properties, potentially influencing its bioavailability.
Result of Action
It’s structurally similar to 3-methylbutanoic acid, which is known to inhibit the synthesis of saturated fatty acids . This suggests that this compound might have similar effects.
Action Environment
It’s structurally similar to 3-methylbutanoic acid, which is a volatile organic compound . This suggests that environmental factors such as temperature and pH might influence the action and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-3-methylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of 3-methylbutanoic acid with benzyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable processes, such as the hydroformylation of isobutylene followed by oxidation. This method allows for the efficient production of the desired carboxylic acid on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-3-methylbutanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Benzyl ketones or aldehydes.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
2-Benzyl-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
3-Methylbutanoic acid:
2-Phenylpropanoic acid: Similar in structure but with a phenyl group instead of a benzyl group.
2-Benzylbutanoic acid: Similar but without the methyl group on the third carbon.
Uniqueness: 2-Benzyl-3-methylbutanoic acid is unique due to the presence of both a benzyl and a methyl group, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can enhance its utility in synthetic applications and potentially lead to unique biological activities.
Properties
IUPAC Name |
2-benzyl-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(12(13)14)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRLUXYRQIHROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53483-11-7 | |
| Record name | 2-benzyl-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


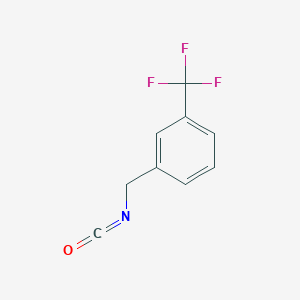
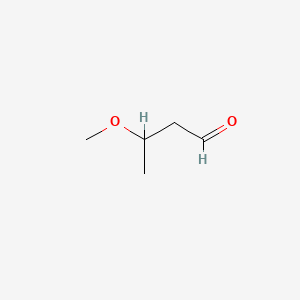
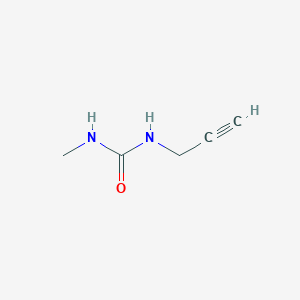
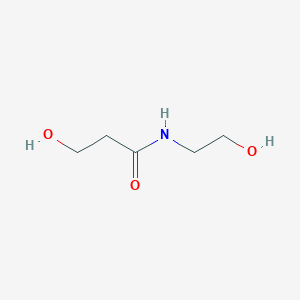
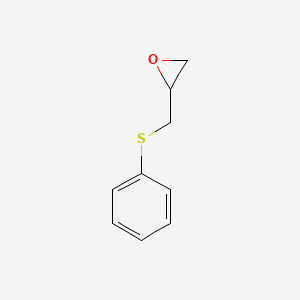
![3-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B3384168.png)
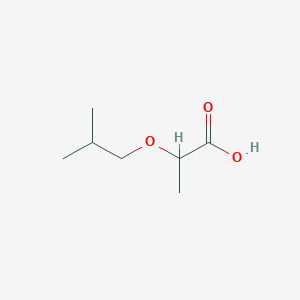

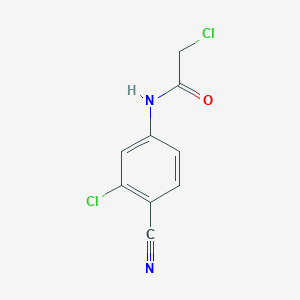
![6-Mercapto-1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3384207.png)
